molecular formula C11H10N2O3 B2729306 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone CAS No. 2034443-10-0

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone

Cat. No. B2729306
CAS RN: 2034443-10-0
M. Wt: 218.212
InChI Key: ZKVBIEKYTVBKMF-UHFFFAOYSA-N
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Description

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone, also known as DIPM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Necroptosis Inhibition

Necroptosis is a form of programmed cell death that plays a crucial role in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. Researchers have explored the potential of 6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone derivatives as necroptosis inhibitors . Notably, compound 26 demonstrated potent anti-necroptotic activity in both human and mouse cellular assays. It effectively inhibited receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis. Molecular docking studies revealed that compound 26 binds to the allosteric pocket of RIPK1, making it a promising lead for future necroptosis inhibitor development.

Other Potential Applications

While necroptosis inhibition stands out, this compound may have additional applications. However, further research is needed to explore its effects in other contexts. Some potential areas include:

a. Neuroprotection: Given the involvement of necroptosis in neurodegenerative diseases, investigating whether this compound protects neurons from cell death could be valuable.

b. Inflammation Modulation: Inflammatory processes often contribute to disease progression. Researchers could explore whether 6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone derivatives have anti-inflammatory effects.

c. Cancer Therapy: Considering the link between necroptosis and cancer, evaluating the compound’s impact on cancer cell survival and tumor growth could be insightful.

d. Allosteric Modulation: Understanding the precise binding mechanism of compound 26 to RIPK1’s allosteric site may reveal broader applications in allosteric drug design.

properties

IUPAC Name

6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-11(8-2-4-15-7-8)13-3-1-10-9(6-13)5-12-16-10/h2,4-5,7H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVBIEKYTVBKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone

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